molecular formula C21H20N4O B607645 GK921

GK921

Cat. No.: B607645
M. Wt: 344.4 g/mol
InChI Key: MNYJJHBAEYKXEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

GK921, chemically known as 3-(phenylethynyl)-2-(2-(pyridin-2-yl)ethoxy)pyrido[3,2-b]pyrazine, is a small molecule inhibitor of transglutaminase 2 (TGase 2). Transglutaminase 2 is an enzyme that plays a significant role in various physiological processes, including cell signaling, apoptosis, and extracellular matrix stabilization. This compound has gained attention due to its potential therapeutic applications, particularly in cancer treatment, by inhibiting the activity of transglutaminase 2.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of GK921 involves multiple steps, starting from readily available starting materials. The key steps include:

  • Formation of the pyrido[3,2-b]pyrazine core.
  • Introduction of the phenylethynyl group.
  • Attachment of the pyridin-2-yl ethoxy side chain.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include:

  • Use of high-purity starting materials.
  • Optimization of reaction conditions such as temperature, solvent, and catalysts.
  • Implementation of purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: GK921 primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in polymerization reactions under specific conditions.

Common Reagents and Conditions:

  • Substitution reactions: Typically involve nucleophiles such as amines or thiols.
  • Polymerization reactions: Can be induced by catalysts or specific environmental conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines may yield amine-substituted derivatives of this compound.

Scientific Research Applications

GK921 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the inhibition of transglutaminase 2.

    Biology: Investigated for its role in modulating cellular processes such as apoptosis and cell signaling.

    Medicine: Explored as a potential therapeutic agent for treating cancers, particularly renal cell carcinoma, by stabilizing the tumor suppressor protein p53.

    Industry: Potential applications in developing new therapeutic agents targeting transglutaminase 2.

Mechanism of Action

GK921 exerts its effects by binding to an allosteric site on transglutaminase 2, specifically at the N-terminus (amino acids 81–116). This binding induces a conformational change in the enzyme, leading to its inactivation. The inhibition of transglutaminase 2 by this compound results in the stabilization of the tumor suppressor protein p53, which in turn induces apoptosis in cancer cells .

Comparison with Similar Compounds

  • GK13: A quinoxaline derivative that served as a lead compound for the development of GK921.
  • Other transglutaminase 2 inhibitors: Various small molecules that target the active site or allosteric sites of transglutaminase 2.

Uniqueness of this compound: this compound is unique in its ability to bind to an allosteric site on transglutaminase 2, rather than the active site. This binding mode allows for effective inhibition of the enzyme without directly competing with the substrate. Additionally, this compound’s ability to stabilize p53 and induce apoptosis in cancer cells sets it apart from other transglutaminase 2 inhibitors .

Biological Activity

GK921 is a small molecule inhibitor targeting transglutaminase 2 (TGase 2), an enzyme implicated in various pathological conditions, including cancer and neurodegenerative diseases. This article provides a comprehensive overview of the biological activity of this compound, supported by recent research findings, case studies, and relevant data tables.

Overview of Transglutaminase 2

Transglutaminase 2 (TGase 2) is a multifunctional enzyme involved in protein cross-linking, cell signaling, and apoptosis regulation. Its dysregulation is associated with several diseases, including renal cell carcinoma (RCC), where it plays a role in p53 regulation and tumor survival mechanisms .

This compound inhibits TGase 2 by binding to an allosteric site rather than the active site, which is unique among TGase inhibitors. This binding induces a conformational change that inactivates the enzyme. Notably, this compound overlaps with the p53-binding site on TGase 2, leading to increased p53 stability and subsequent apoptosis in RCC cells .

Key Findings on Mechanism:

  • Binding Site : this compound binds at the N-terminus of TGase 2 (amino acids 81-116) .
  • Apoptosis Induction : In RCC models, this compound treatment resulted in increased levels of p53 and its phosphorylated form, leading to enhanced apoptosis through downstream markers such as p21 and BAX .

Case Studies

  • Renal Cell Carcinoma (RCC) :
    • In xenograft models, this compound demonstrated significant tumor volume reduction when used alone or in combination with doxorubicin. The combination therapy showed a 70% reduction in tumor volume compared to controls .
    • Treatment with this compound alone at doses of 8 mg/kg/day exhibited notable anti-cancer effects .
  • Erythroid Differentiation :
    • This compound also impacts erythroid differentiation by inhibiting TGase 2's cross-linking activity, which is crucial for terminal erythroid maturation . Inhibition led to suppressed enucleation and disrupted cell cycle progression in fetal liver-derived erythroid cells.

Data Tables

StudyModelDoseResult
RCC Xenograft8 mg/kg/daySignificant tumor reduction
RCC XenograftCombination with Doxorubicin70% tumor volume reduction
Erythroid CellsNot specifiedSuppressed maturation and enucleation

Research Findings

  • IC50 Value : The IC50 for this compound against TGase 2 was reported as 7.71 μM , indicating its potency as an inhibitor .
  • Mechanistic Insights : Studies have shown that silencing TGase 2 leads to a substantial increase in p53 levels, suggesting that TGase 2 plays a critical role in regulating p53 under stress conditions like starvation .

Properties

IUPAC Name

3-(2-phenylethynyl)-2-(2-pyrrolidin-1-ylethoxy)pyrido[2,3-b]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O/c1-2-7-17(8-3-1)10-11-19-21(26-16-15-25-13-4-5-14-25)24-18-9-6-12-22-20(18)23-19/h1-3,6-9,12H,4-5,13-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNYJJHBAEYKXEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCOC2=NC3=C(N=CC=C3)N=C2C#CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.